molecular formula C3H2ClNO3S B13893406 5-Chloro-1,1-dioxo-isothiazol-3-one

5-Chloro-1,1-dioxo-isothiazol-3-one

Cat. No.: B13893406
M. Wt: 167.57 g/mol
InChI Key: BFKRJHSJQOKLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1,1-dioxo-isothiazol-3-one is a chemical compound belonging to the isothiazolinone family. Isothiazolinones are known for their antimicrobial properties and are widely used as biocides in various industrial and consumer products. The compound’s structure consists of a five-membered ring containing both sulfur and nitrogen atoms, with a chlorine atom and two oxygen atoms attached, making it a versatile molecule in chemical synthesis and applications .

Chemical Reactions Analysis

5-Chloro-1,1-dioxo-isothiazol-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-1,1-dioxo-isothiazol-3-one has numerous applications in scientific research:

Mechanism of Action

The antimicrobial activity of 5-Chloro-1,1-dioxo-isothiazol-3-one is attributed to its ability to inhibit essential enzymes in microorganisms. The compound targets enzymes with thiol groups at their active sites, forming mixed disulfides and disrupting the enzyme’s function. This inhibition leads to the death of the microorganism, making it an effective biocide .

Comparison with Similar Compounds

5-Chloro-1,1-dioxo-isothiazol-3-one is part of the isothiazolinone family, which includes several other compounds with similar structures and properties:

    Methylisothiazolinone (MI): Known for its use in personal care products.

    Chloromethylisothiazolinone (CMI): Often used in combination with MI as a preservative.

    Benzisothiazolinone (BIT): Commonly used in industrial applications.

    Octylisothiazolinone (OIT): Used in paints and coatings for its antifouling properties.

Compared to these compounds, this compound is unique due to its specific chlorine substitution, which can influence its reactivity and antimicrobial efficacy .

Properties

Molecular Formula

C3H2ClNO3S

Molecular Weight

167.57 g/mol

IUPAC Name

5-chloro-1,1-dioxo-1,2-thiazol-3-one

InChI

InChI=1S/C3H2ClNO3S/c4-2-1-3(6)5-9(2,7)8/h1H,(H,5,6)

InChI Key

BFKRJHSJQOKLOE-UHFFFAOYSA-N

Canonical SMILES

C1=C(S(=O)(=O)NC1=O)Cl

Origin of Product

United States

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